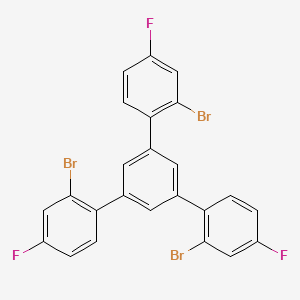

1,3,5-tris(2-bromo-4-fluorophenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring

Preparation Methods

The synthesis of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene has several scientific research applications:

Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs) for applications in gas storage, separation, and catalysis.

Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties.

Chemo-sensors: It serves as a building block for the development of chemo-sensors for detecting environmental and biological analytes.

Mechanism of Action

The mechanism of action of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene in its applications involves its ability to form stable, conjugated systems. The presence of bromine and fluorine atoms enhances its reactivity and allows for the formation of strong intermolecular interactions. These properties make it suitable for use in materials that require high stability and specific electronic characteristics.

Comparison with Similar Compounds

Similar compounds to 1,3,5-tris(2-bromo-4-fluorophenyl)benzene include:

1,3,5-Tris(4-bromophenyl)benzene: Used in the synthesis of COFs and PAFs.

1,3,5-Tris(bromomethyl)benzene: Utilized in the fabrication of proton exchange membranes for fuel cells.

1,3,5-Triphenylbenzene: Employed as a photoluminescent chemo-sensor platform.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs.

Biological Activity

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is an organic compound characterized by its unique structural framework, which includes three bromo-fluorophenyl groups attached to a central benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.

- Molecular Formula : C18H12Br3F

- Molecular Weight : 469.1 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be achieved through methods such as Suzuki coupling or direct bromination of 1,3,5-tris(4-fluorophenyl)benzene. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of bromine and fluorine substituents enhances its lipophilicity and potential for binding to cellular receptors or enzymes.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.

Case Studies and Research Findings

Recent studies have explored the cytotoxicity and potential therapeutic applications of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range for breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potent anti-cancer properties.

- Antimicrobial Activity : Research has indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C24H12Br3F3 |

|---|---|

Molecular Weight |

597.1 g/mol |

IUPAC Name |

1,3,5-tris(2-bromo-4-fluorophenyl)benzene |

InChI |

InChI=1S/C24H12Br3F3/c25-22-10-16(28)1-4-19(22)13-7-14(20-5-2-17(29)11-23(20)26)9-15(8-13)21-6-3-18(30)12-24(21)27/h1-12H |

InChI Key |

IPRLFSDKHOEQQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=CC(=CC(=C2)C3=C(C=C(C=C3)F)Br)C4=C(C=C(C=C4)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.